Imiquimod N-Oxide Imiquimod N-Oxide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18001670
InChI: InChI=1S/C14H16N4O/c1-9(2)7-17-8-16-12-13(17)10-5-3-4-6-11(10)18(19)14(12)15/h3-6,8-9,15,19H,7H2,1-2H3
SMILES:
Molecular Formula: C14H16N4O
Molecular Weight: 256.30 g/mol

Imiquimod N-Oxide

CAS No.:

Cat. No.: VC18001670

Molecular Formula: C14H16N4O

Molecular Weight: 256.30 g/mol

* For research use only. Not for human or veterinary use.

Imiquimod N-Oxide -

Specification

Molecular Formula C14H16N4O
Molecular Weight 256.30 g/mol
IUPAC Name 5-hydroxy-1-(2-methylpropyl)imidazo[4,5-c]quinolin-4-imine
Standard InChI InChI=1S/C14H16N4O/c1-9(2)7-17-8-16-12-13(17)10-5-3-4-6-11(10)18(19)14(12)15/h3-6,8-9,15,19H,7H2,1-2H3
Standard InChI Key JGCTUVXHGKNMDS-UHFFFAOYSA-N
Canonical SMILES CC(C)CN1C=NC2=C1C3=CC=CC=C3N(C2=N)O

Introduction

Chemical Identity and Structural Properties

Imiquimod N-Oxide is characterized by a molecular weight of 256.30 g/mol and the systematic IUPAC name 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine 5-oxide . Its structure comprises a fused imidazo[4,5-c]quinoline system, with an isobutyl group at the 1-position and an amine at the 4-position, while the 5-position nitrogen is oxidized to an N-oxide . The oxidation state at this position significantly alters the compound’s reactivity, facilitating subsequent halogenation or amination steps in synthetic workflows .

Synthetic Pathways and Industrial Relevance

Imiquimod N-Oxide is synthesized through controlled oxidation of imiquimod or its precursors during multistep processes. A patented method involves the oxidation of 1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine using peroxides or peracids, yielding the N-oxide intermediate . This step is critical for subsequent chlorination, where the N-oxide’s electron-deficient nitrogen facilitates electrophilic substitution reactions .

Key Synthetic Steps

  • Oxidation: Treatment of the imidazoquinoline precursor with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–5°C selectively oxidizes the 5-position nitrogen .

  • Chlorination: The N-oxide intermediate reacts with phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 4-position, forming 4-chloro-1-isobutyl-1H-imidazo[4,5-c]quinolin-5-ium chloride .

  • Amination: Displacement of the chlorine atom with ammonia under high pressure yields imiquimod .

This pathway avoids hazardous nitro intermediates, improving safety compared to earlier routes that relied on nitration and azide chemistry . The N-oxide’s role as a stabilizing moiety during chlorination underscores its industrial importance, enabling higher yields (reported >75%) and minimizing side reactions .

Analytical Characterization Methods

Chromatographic Techniques

Reverse-phase HPLC with UV detection (λ = 245 nm) is employed for purity assessment, using C18 columns and acetonitrile-water mobile phases . Impurity profiling via LC-MS identifies byproducts such as deoxygenated imiquimod or over-oxidized species .

Spectroscopic Analysis

  • ¹H-NMR (DMSO-d₆): Key signals include δ 8.5 (s, 1H, H-2), 7.9–7.6 (m, 4H, quinoline protons), and 2.8 (d, 2H, isobutyl CH₂) .

  • IR: Strong absorption at 1250–1300 cm⁻¹ (N-O stretch) .

Industrial Applications and Future Directions

Imiquimod N-Oxide’s primary application lies in imiquimod manufacturing, where it enhances synthetic efficiency and safety . Future research may explore:

  • Catalytic Oxidation Methods: Developing transition metal catalysts to improve oxidation selectivity.

  • Stability Optimization: Co-crystallization or salt formation to enhance shelf-life.

  • Alternative Derivatives: Modifying the N-oxide moiety to discover novel TLR agonists.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator